Calmodulin Inhibitory Activity Retained in Stellettamide B but Absent in Stellettamide C
In a direct comparative study of the stellettamide family, Stellettamide B exhibited calmodulin (CaM) inhibitory activity comparable to that of Stellettamide A, whereas Stellettamide C and farnesol showed almost no CaM inhibition [1]. This qualitative head-to-head result establishes that the CaM inhibitory pharmacophore is preserved in Stellettamide B but lost in Stellettamide C, despite both compounds sharing the indolizidine core. Stellettamide A, by comparison, has well-characterized CaM inhibition with IC₅₀ values of 100 μM against (Ca²⁺-Mg²⁺)-ATPase of erythrocyte membrane and 52 μM against phosphodiesterase from bovine cardiac muscle [2].
| Evidence Dimension | Calmodulin inhibitory activity (qualitative, comparative assay) |
|---|---|
| Target Compound Data | Calmodulin inhibition comparable to Stellettamide A (qualitative); exact IC₅₀ not determined |
| Comparator Or Baseline | Stellettamide C and Farnesol: almost no calmodulin inhibition; Stellettamide A: IC₅₀ = 100 μM (Ca²⁺-Mg²⁺)-ATPase, 52 μM (phosphodiesterase) |
| Quantified Difference | Qualitative: Stellettamide B retains CaM inhibition; Stellettamide C loses it entirely |
| Conditions | Ca²⁺/calmodulin-dependent enzyme assays; KAKENHI Project 14657022 (Karaki group, University of Tokyo, 2002) |
Why This Matters
For researchers studying calmodulin-dependent pathways, Stellettamide C is an inappropriate substitute for Stellettamide B because it lacks CaM inhibitory activity entirely, making Stellettamide B the only analog that maintains both CaM inhibition and a differentiated calcium-channel profile.
- [1] Karaki, H.; Ozaki, H.; Hori, M.; Murata, T.; Sato, K.; Matsunaga, S. 海洋天然物からの蛋白質プレニル化の阻害剤と内因性修飾物質の探索. KAKENHI Project 14657022 Annual Research Report, 2002. Lines 9–16. View Source
- [2] Abe, Y.; Saito, S.; Ishizaki, M.; Karaki, H.; Ozaki, H.; Fusetani, N. Stellettamide-A, a Novel Inhibitor of Calmodulin, Isolated from a Marine Sponge. Br. J. Pharmacol. 1997, 121 (7), 1309–1314. View Source
